molecular formula C4H2Br2MgS B6303195 (4-Bromothiophen-2-yl)magnesium bromide CAS No. 119277-48-4

(4-Bromothiophen-2-yl)magnesium bromide

Cat. No.: B6303195
CAS No.: 119277-48-4
M. Wt: 266.24 g/mol
InChI Key: YTGVHIYALZWGFN-UHFFFAOYSA-M
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Description

(4-Bromothiophen-2-yl)magnesium bromide is an organometallic compound with the molecular formula C4H2Br2MgS. It is a Grignard reagent, which means it is commonly used in organic synthesis to form carbon-carbon bonds. This compound is particularly valuable in the field of synthetic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromothiophen-2-yl)magnesium bromide is typically prepared via the reaction of 4-bromothiophene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

4-Bromothiophene+Magnesium(4-Bromothiophen-2-yl)magnesium bromide\text{4-Bromothiophene} + \text{Magnesium} \rightarrow \text{this compound} 4-Bromothiophene+Magnesium→(4-Bromothiophen-2-yl)magnesium bromide

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The solvent is often recycled, and the reaction is monitored using techniques such as gas chromatography to ensure completion.

Chemical Reactions Analysis

Types of Reactions: (4-Bromothiophen-2-yl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

    Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

    Substitution Reactions: It can replace halides in organic molecules to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a solvent like THF.

    Suzuki-Miyaura Coupling: Requires a palladium catalyst and a base such as potassium carbonate.

    Substitution Reactions: Often carried out in the presence of a suitable electrophile and solvent.

Major Products:

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

    Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

(4-Bromothiophen-2-yl)magnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.

    Industry: Applied in the production of materials such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)magnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

  • (4-Chlorothiophen-2-yl)magnesium chloride
  • (4-Iodothiophen-2-yl)magnesium iodide
  • (4-Fluorothiophen-2-yl)magnesium fluoride

Comparison: (4-Bromothiophen-2-yl)magnesium bromide is unique due to its specific reactivity and the nature of the bromine substituent, which can influence the electronic properties of the thiophene ring. Compared to its chloro, iodo, and fluoro counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

magnesium;4-bromo-2H-thiophen-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.BrH.Mg/c5-4-1-2-6-3-4;;/h1,3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGVHIYALZWGFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]SC=C1Br.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2MgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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